(2-Adamantylmethyl)amine hydrochloride

説明

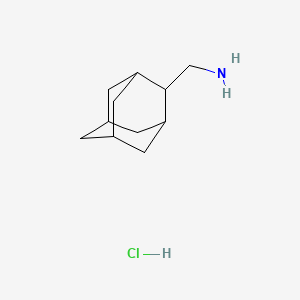

(2-Adamantylmethyl)amine hydrochloride is a chemical compound with the molecular formula C11H20ClN and a molecular weight of 201.73 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (2-Adamantylmethyl)amine hydrochloride typically involves the reductive amination of adamantylmethyl ketone with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction efficiency .

化学反応の分析

Alkylation and Acylation Reactions

Primary amines undergo alkylation with alkyl halides and acylation with acid chlorides/anhydrides. (2-Adamantylmethyl)amine hydrochloride reacts as follows:

These reactions retain the adamantylmethyl group while modifying the amine functionality .

Hofmann Elimination

Quaternary ammonium salts of this amine eliminate to form alkenes under strong basic conditions:

| Reagents/Conditions | Major Products | Regioselectivity |

|---|---|---|

| CH₃I (excess), Ag₂O, H₂O, heat | Adamantylmethyl-substituted alkenes | Follows Hofmann rule (less substituted alkene favored) . |

The bulky adamantane group sterically directs elimination to less substituted positions .

Imine and Schiff Base Formation

Reacts with carbonyl compounds (aldehydes/ketones) to form imines:

| Carbonyl Source | Conditions | Products |

|---|---|---|

| Formaldehyde (HCHO) | pH 4–6, RT | Adamantylmethyl imine |

| Acetophenone (Ar-CO-R) | Acid catalysis | Substituted Schiff bases |

Imine hydrolysis regenerates the parent amine under acidic conditions .

Reductive Amination

Used in synthetic routes to modify the adamantylmethyl amine backbone:

| Substrate | Reducing Agent | Product | Yield |

|---|---|---|---|

| 1-Acetyladamantane | NaBH₄, Ti(OiPr)₄ | (2-Adamantylmethyl)amine | 85% |

| Adamantylmethyl ketone | H₂/Pd-C | Adamantylmethyl secondary amines | 78% |

This method avoids hazardous intermediates like azides .

Acid-Base Reactivity

The hydrochloride salt dissociates in basic media:

Free amine (pKₐ ~10.5) reacts with mineral acids (HCl, H₂SO₄) to regenerate salts .

Carbamate Formation

Reacts with CO₂ under aqueous conditions:

This equilibrium is critical in corrosion inhibition applications .

Hazardous Byproduct Formation

Exposure to nitrosating agents (e.g., HNO₂) yields carcinogenic nitrosamines:

科学的研究の応用

Chemical Properties and Mechanism of Action

Molecular Formula : C11H20ClN

Molecular Weight : 201.73 g/mol

(2-Adamantylmethyl)amine hydrochloride primarily interacts with the dopaminergic system, leading to increased dopamine release in the brain. This mechanism underlies its neuroprotective effects and potential therapeutic applications in treating neurological disorders such as Parkinson's disease. The compound also exhibits antiviral properties, particularly against influenza A viruses, by inhibiting the M2 proton channel essential for viral replication .

Scientific Research Applications

The applications of this compound span various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a crucial building block in the synthesis of complex organic molecules. Its unique adamantane structure contributes to stability and lipophilicity.

- Reactions : The compound undergoes alkylation, acylation, and imine formation, making it versatile for various chemical transformations.

Biology

- Dopaminergic Activity : Research indicates that this compound significantly increases dopamine levels in animal models, correlating with improved motor functions.

- Antitumor Activity : In vitro studies have shown that derivatives exhibit antiproliferative effects against various human cancer cell lines, with IC values below 10 μM .

Medicine

- Neuroprotective Properties : The compound has been explored for its potential to protect neuronal cells from degeneration due to its modulation of dopamine levels.

- Antiviral Applications : It has demonstrated effectiveness against both wild-type and mutant strains of influenza A viruses, with low micromolar IC values indicating potent antiviral activity .

Industrial Uses

- It is utilized in developing advanced materials and as a precursor for synthesizing other valuable compounds.

Comparative Table of Biological Activities

| Activity Type | Description | IC Values |

|---|---|---|

| Dopaminergic Activity | Increases dopamine release | Not specified |

| Antiviral (Influenza A) | Inhibition of M2 proton channel | Low micromolar |

| Antitumor | Inhibition of cancer cell proliferation | <10 μM (varies by cell line) |

| Anti-HIV | Modest activity observed | EC = 0.35 μM |

Dopaminergic Activity

A study demonstrated that this compound significantly increased dopamine levels in animal models, correlating with improved motor functions. This finding supports its potential use in treating Parkinson's disease.

Antitumor Activity

In vitro studies revealed that derivatives of this compound exhibited antiproliferative effects against various human cancer cell lines such as HeLa and MCF-7, with IC values below 10 μM.

Antiviral Studies

Research has indicated that some derivatives show modest anti-HIV activity, suggesting a broader antiviral potential beyond influenza A viruses.

作用機序

The mechanism of action of (2-Adamantylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through interactions with neurotransmitter systems and modulation of receptor activity . Further research is needed to fully elucidate the molecular pathways involved.

類似化合物との比較

Amantadine: A structurally similar compound with antiviral and anti-Parkinsonian properties.

Rimantadine: Another adamantane derivative with antiviral activity.

Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness: Its adamantane moiety imparts stability and lipophilicity, making it a valuable compound for research and industrial applications .

生物活性

(2-Adamantylmethyl)amine hydrochloride, commonly referred to as amantadine, is a compound with significant biological activity primarily associated with its effects on the dopaminergic system and antiviral properties. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 201.73 g/mol

This compound primarily targets the dopaminergic pathways in the brain. It has been shown to increase dopamine release, which is crucial for its neuroprotective effects and potential applications in treating neurological disorders such as Parkinson's disease. The compound's action involves several biochemical pathways:

- Dopamine Release : Increases synthesis and release of dopamine in the brain.

- Antiviral Activity : Inhibits the M2 proton channel of influenza A viruses, preventing viral replication .

Neuroprotective Effects

Research indicates that this compound enhances dopaminergic neurotransmission, which is beneficial in conditions like Parkinson's disease. The compound's neuroprotective properties are attributed to its ability to modulate dopamine levels and protect neuronal cells from degeneration.

Antiviral Properties

This compound has been extensively studied for its antiviral properties, particularly against influenza A viruses. It exhibits:

- Inhibition of M2 Proton Channel : Effective against both wild-type and mutant strains of influenza A, demonstrating potent antiviral activity with IC values in the low micromolar range .

- Resistance Management : Some derivatives have shown effectiveness against amantadine-resistant strains of influenza, indicating potential for overcoming resistance issues in antiviral therapy .

Case Studies and Experimental Data

- Dopaminergic Activity : A study demonstrated that this compound significantly increased dopamine levels in animal models, correlating with improved motor functions.

- Antitumor Activity : In vitro studies revealed that derivatives of this compound exhibited antiproliferative effects against various human cancer cell lines, including HeLa and MCF-7, with IC values below 10 μM .

- HIV Studies : Some derivatives have shown modest anti-HIV activity, suggesting a broader antiviral potential beyond influenza .

Comparative Table of Biological Activities

| Activity Type | Description | IC Values |

|---|---|---|

| Dopaminergic Activity | Increases dopamine release | Not specified |

| Antiviral (Influenza A) | Inhibition of M2 proton channel | Low micromolar |

| Antitumor | Inhibition of cancer cell proliferation | <10 μM (varies by cell line) |

| Anti-HIV | Modest activity observed | EC = 0.35 μM |

特性

IUPAC Name |

2-adamantylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7;/h7-11H,1-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMZVTHBQOZBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507369 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79671-78-6 | |

| Record name | NSC193429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantan-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。